

Unveiling the Solid-State Architecture of 1,8-dichloroanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,8-Dichloroanthraquinone

Cat. No.: B031358

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **1,8-dichloroanthraquinone**, a molecule of significant interest in medicinal chemistry and materials science. This document delves into the crystallographic parameters that define its three-dimensional arrangement and outlines the experimental methodology typically employed for such structural elucidation. Furthermore, it explores the known biological activities of this compound, offering insights into its potential therapeutic applications.

Core Crystallographic Data

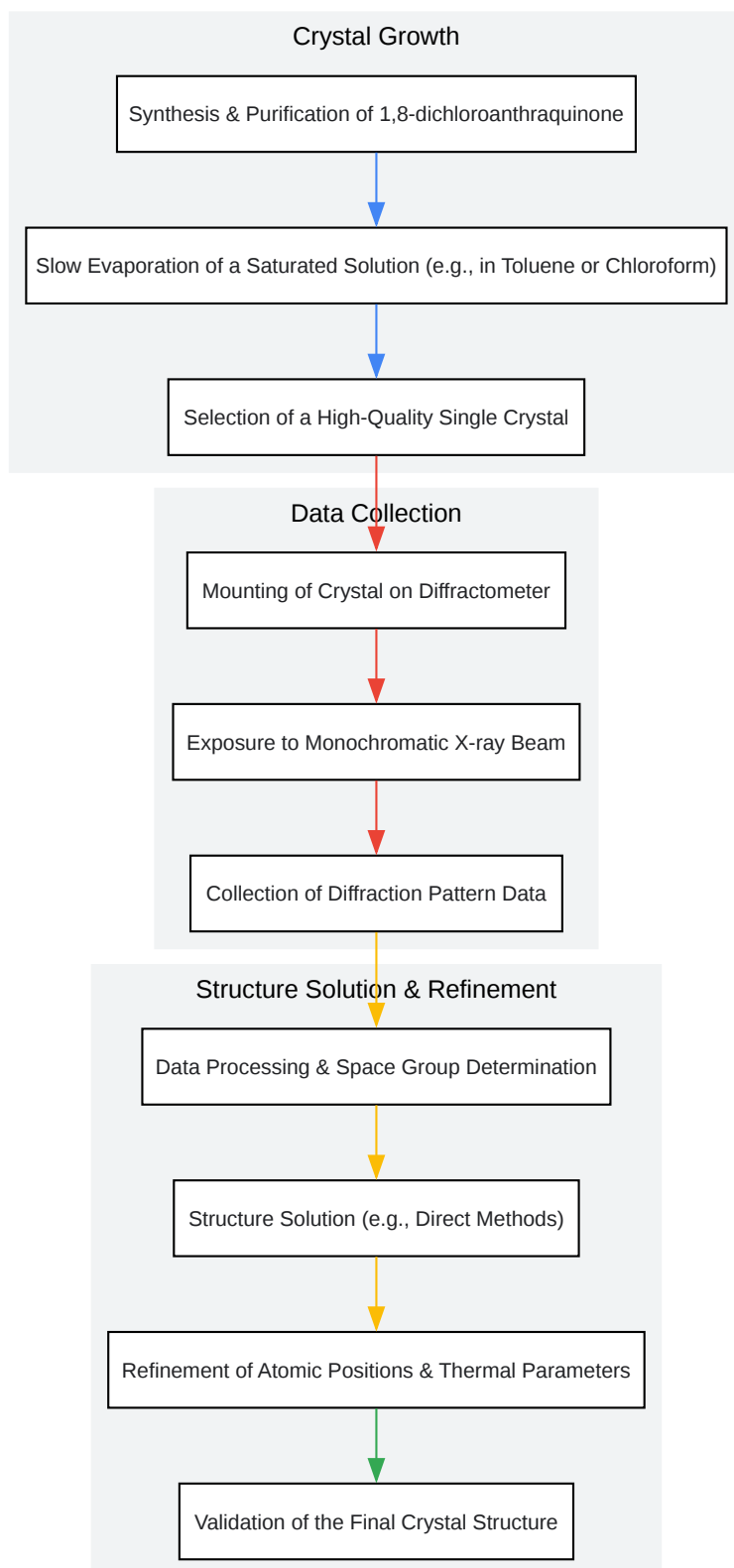
The precise arrangement of atoms in the crystalline state is fundamental to understanding a molecule's physical and chemical properties. While a specific public entry in the Cambridge Structural Database (CSD) for **1,8-dichloroanthraquinone** is not readily available through general searches, analysis of closely related structures and general crystallographic principles allows for a detailed theoretical discussion. For context, the crystal structure of a related compound, 4,5-dichloro-anthracen-9(10H)-one, has been determined to belong to the monoclinic space group P2/c.^[1] This provides a likely starting point for the crystallographic analysis of **1,8-dichloroanthraquinone**.

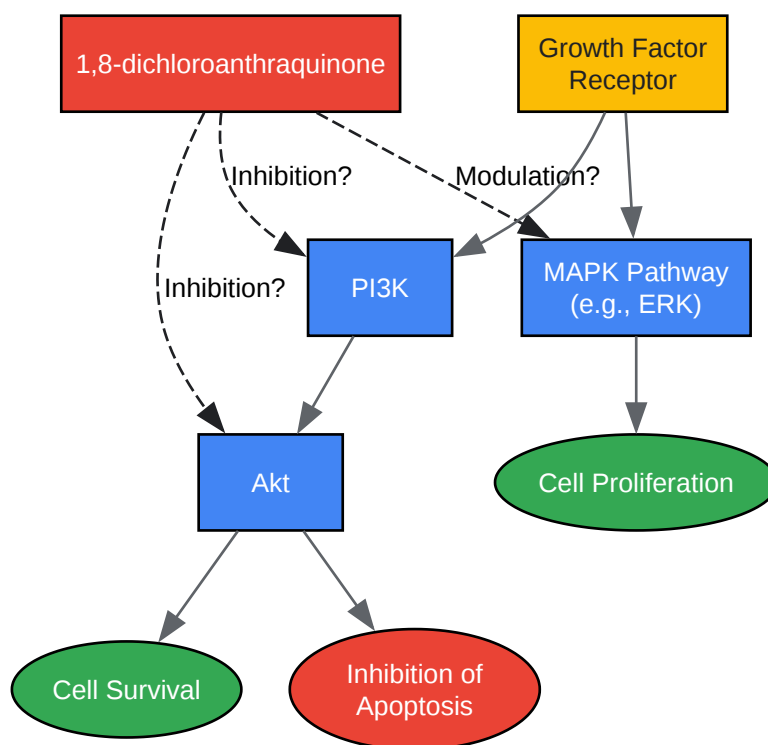
For a definitive analysis, single-crystal X-ray diffraction would be required. The expected key parameters from such an analysis are presented in the table below, based on typical values for similar organic molecules.

Crystallographic Parameter	Expected Value/Information
Crystal System	Monoclinic or Orthorhombic
Space Group	P2 ₁ /c or similar centrosymmetric space group
Unit Cell Dimensions	
a (Å)	~7-10
b (Å)	~10-15
c (Å)	~8-12
α (°)	90
β (°)	~90-110
γ (°)	90
Volume (Å ³)	~900-1200
Z (molecules per unit cell)	4
Calculated Density (g/cm ³)	~1.5-1.7
Bond Lengths (Å)	
C-C (aromatic)	~1.38-1.41
C=O	~1.21-1.23
C-Cl	~1.73-1.75
Bond Angles (°)	
C-C-C (in ring)	~118-122
C-C=O	~119-121
C-C-Cl	~118-120

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **1,8-dichloroanthraquinone** would follow a standardized experimental workflow.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 1,8-dichloroanthraquinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031358#1-8-dichloroanthraquinone-crystal-structure\]](https://www.benchchem.com/product/b031358#1-8-dichloroanthraquinone-crystal-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com